molecular formula C12H15NO6S B15087278 4-Nitrophenyl beta-D-thiofucopyranoside CAS No. 51885-71-3

4-Nitrophenyl beta-D-thiofucopyranoside

Cat. No.: B15087278
CAS No.: 51885-71-3
M. Wt: 301.32 g/mol
InChI Key: JVQFCJCGZQPUHG-UHFFFAOYSA-N
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Description

4-Nitrophenyl beta-D-thiofucopyranoside (CAS: 1226-39-7) is a biochemical compound featuring a thioether linkage between the 4-nitrophenyl group and the beta-D-fucopyranose sugar. Its molecular formula is C₁₂H₁₅NO₇S, with a molecular weight of 317.32 g/mol . The sulfur atom replaces the oxygen in the glycosidic bond, enhancing resistance to enzymatic hydrolysis and altering substrate specificity. This compound is widely used as a chromogenic substrate in enzyme assays, particularly for studying β-D-fucosidases and related glycosidases involved in carbohydrate metabolism .

Properties

CAS No.

51885-71-3

Molecular Formula

C12H15NO6S

Molecular Weight

301.32 g/mol

IUPAC Name

2-methyl-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C12H15NO6S/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3

InChI Key

JVQFCJCGZQPUHG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=C(C=C2)[N+](=O)[O-])O)O)O

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares key structural and molecular properties of 4-nitrophenyl beta-D-thiofucopyranoside with analogous glycosides:

Compound Sugar Moiety Glycosidic Bond Molecular Formula Molecular Weight (g/mol) CAS Number
This compound D-Fucose Thioether (S) C₁₂H₁₅NO₇S 317.32 1226-39-7
4-Nitrophenyl beta-D-glucopyranoside D-Glucose Ether (O) C₁₂H₁₅NO₈ 301.25 2492-87-7
4-Nitrophenyl beta-D-thioglucopyranoside D-Glucose Thioether (S) C₁₂H₁₅NO₇S 317.32 N/A
4-Nitrophenyl beta-D-xylopyranoside D-Xylose Ether (O) C₁₁H₁₃NO₇ 271.23 2001-96-9
4-Nitrophenyl alpha-D-mannopyranoside D-Mannose Ether (O) C₁₂H₁₅NO₈ 301.25 10357-27-4

Key Observations :

  • Sugar Specificity: The type of sugar (e.g., fucose, glucose, xylose) determines enzyme targeting. For example, beta-D-thiofucopyranoside is specific to β-fucosidases, whereas beta-D-glucopyranoside targets β-glucosidases .
  • Bond Type : Thioether bonds (S) increase hydrolytic stability compared to ether bonds (O), making thio derivatives useful in long-term enzyme inhibition studies .

Enzyme Specificity and Kinetic Data

The following table highlights enzyme targets and kinetic parameters:

Compound Target Enzyme Application Notable Research Findings
This compound β-D-Fucosidase Study of fucose metabolism in pathogens Used to detect fucosidase activity in C. albicans
4-Nitrophenyl beta-D-glucopyranoside β-D-Glucosidase Drug development for Gaucher disease Substrate for quantifying lysosomal β-glucosidase activity
4-Nitrophenyl beta-D-xylopyranoside β-D-Xylosidase Plant biomass degradation research Key substrate for characterizing xylose-processing enzymes
4-Nitrophenyl alpha-D-mannopyranoside α-D-Mannosidase Glycoprotein quality control assays Used to study ER-associated degradation pathways

Mechanistic Insights :

  • Thio vs. Oxygen Bonds : The sulfur atom in thio derivatives reduces the transition state stabilization by glycosidases, often leading to slower hydrolysis rates but higher binding affinity due to increased hydrophobicity .
  • Stereochemical Effects: Beta vs. alpha anomers and D vs. L sugar configurations drastically alter enzyme recognition. For instance, 4-nitrophenyl alpha-L-fucopyranoside (CAS: 10231-84-2) targets α-L-fucosidases, unlike its beta-D counterpart .

Stability and Practical Considerations

  • Storage: this compound requires storage at 2–8°C in dry conditions to prevent decomposition, similar to other nitrophenyl glycosides .
  • pKa: The predicted pKa of 12.68 ± 0.70 for the thiofucopyranoside suggests moderate solubility in alkaline buffers, which aligns with its use in enzyme assays at pH ~11 .

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